Tert-butyl 2-pyrrolidin-3-ylpropanoate
CAS No.: 2287314-56-9
Cat. No.: VC4181079
Molecular Formula: C11H21NO2
Molecular Weight: 199.294
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2287314-56-9 |
---|---|
Molecular Formula | C11H21NO2 |
Molecular Weight | 199.294 |
IUPAC Name | tert-butyl 2-pyrrolidin-3-ylpropanoate |
Standard InChI | InChI=1S/C11H21NO2/c1-8(9-5-6-12-7-9)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3 |
Standard InChI Key | QBYGRJOEKWVCJY-UHFFFAOYSA-N |
SMILES | CC(C1CCNC1)C(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) attached to a propanoate ester bearing a tert-butyl group. The tert-butyl group () provides steric bulk, enhancing stability against hydrolysis and oxidative degradation. The pyrrolidine ring contributes conformational flexibility, enabling interactions with biological targets such as enzymes and receptors.
Key Structural Features:
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Pyrrolidine Ring: Adopts an envelope conformation, with the nitrogen atom participating in hydrogen bonding or coordination chemistry .
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Ester Group: The tert-butyl ester moiety () is less polar than methyl or ethyl esters, improving lipid solubility.
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Chirality: The pyrrolidine ring’s 3-position introduces a stereocenter, making enantioselective synthesis crucial for applications requiring specific stereochemistry .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 199.294 g/mol | |
Density | ~1.04 g/cm³ | |
Boiling Point | Not reported | – |
Solubility | Soluble in organic solvents | |
LogP (Partition Coefficient) | Estimated 1.2–1.8 (lipophilic) |
The compound’s low water solubility and high lipid affinity suggest utility in drug formulations requiring blood-brain barrier penetration.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves a nucleophilic substitution reaction between tert-butyl bromoacetate and pyrrolidine under basic conditions:
\text{BrCH}_2\text{COO}^-\text{tBu} + \text{C}_4\text{H}_9\text{N} \xrightarrow{\text{Base}} \text{CH}_2(\text{C}_4\text{H_8N})\text{COO}^-\text{tBu} + \text{HBr}Reaction Conditions:
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Base: Triethylamine (EtN) or sodium hydride (NaH).
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Temperature: 0–25°C, yielding 60–75% after purification.
Purification: Flash chromatography (ethyl acetate/hexane) or recrystallization.
Industrial Manufacturing
Industrial protocols optimize for scale and cost:
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Continuous Flow Reactors: Enhance mixing and heat transfer, reducing side products.
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Catalytic Systems: Transition metal catalysts (e.g., Pd) may improve yield in stereoselective routes .
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Quality Control: HPLC and GC-MS ensure ≥95% purity for pharmaceutical intermediates.
Chemical Reactivity and Functionalization
Ester Hydrolysis
The tert-butyl ester undergoes acid-catalyzed hydrolysis to yield the carboxylic acid:
\text{tBuOCOCH}_2\text{C}_3\text{H_6N} + \text{H}_3\text{O}^+ \rightarrow \text{HOOCCH}_2\text{C}_3\text{H_6N} + \text{tBuOH}This reaction is critical for prodrug activation or further derivatization.
Pyrrolidine Ring Functionalization
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N-Alkylation: Reacts with alkyl halides to form quaternary ammonium salts, enhancing bioactivity .
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Oxidation: Using or , the ring can be oxidized to pyrrolidone derivatives.
Biological Activities and Mechanisms
Acetylcholinesterase (AChE) Inhibition
The pyrrolidine ring mimics the choline moiety of acetylcholine, enabling competitive inhibition of AChE (IC ~10 μM in analogs). This activity is being explored for Alzheimer’s disease therapeutics.
Antioxidant Properties
Electron-rich nitrogen and ester groups scavenge reactive oxygen species (ROS), with EC values comparable to ascorbic acid in vitro.
Anti-Inflammatory Effects
Modulates NF-κB and COX-2 pathways, reducing pro-inflammatory cytokine production (e.g., IL-6, TNF-α) in macrophage models.
Applications in Pharmaceutical Development
Intermediate for Neurological Drugs
Used in synthesizing AChE inhibitors (e.g., rivastigmine analogs) and NMDA receptor antagonists .
Prodrug Design
The tert-butyl ester serves as a lipophilic prodrug moiety, improving oral bioavailability of carboxylic acid drugs.
Peptide Mimetics
Incorporated into peptidomimetics to enhance metabolic stability and target binding .
Analytical Characterization
Spectroscopic Data
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H NMR (CDCl): δ 1.44 (s, 9H, tBu), 2.65–3.10 (m, 5H, pyrrolidine), 3.50 (t, 2H, CHCOO) .
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HRMS: [M+H] calcd. 200.1651, found 200.1648.
Chromatographic Methods
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HPLC: C18 column, 60:40 acetonitrile/water, retention time 8.2 min.
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TLC: R 0.5 (ethyl acetate/hexane 1:1).
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